molecular formula C15H24 B14464215 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- CAS No. 74016-87-8

1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)-

Cat. No.: B14464215
CAS No.: 74016-87-8
M. Wt: 204.35 g/mol
InChI Key: WXGMXZIDGRJJPK-KYEXWDHISA-N
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Description

1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- is a complex organic compound with a unique structure. It is part of the cyclopropazulene family, known for its intricate ring systems and diverse chemical properties. This compound is characterized by its decahydro structure, which includes three methyl groups and a methylene group, contributing to its distinct chemical behavior.

Preparation Methods

The synthesis of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- involves several steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, where linear molecules are transformed into ring structures. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and quantity of the compound .

Chemical Reactions Analysis

1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, often resulting in the formation of simpler hydrocarbons.

    Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. .

Scientific Research Applications

1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- in terms of its specific substituents and resulting chemical and biological activities.

Properties

CAS No.

74016-87-8

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1aS,4aS,7aR,7bR)-3,3,7b-trimethyl-5-methylidene-1,1a,2,4,4a,6,7,7a-octahydrocyclopropa[e]azulene

InChI

InChI=1S/C15H24/c1-10-5-6-13-12(10)9-14(2,3)7-11-8-15(11,13)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1

InChI Key

WXGMXZIDGRJJPK-KYEXWDHISA-N

Isomeric SMILES

C[C@@]12C[C@@H]1CC(C[C@H]3[C@H]2CCC3=C)(C)C

Canonical SMILES

CC1(CC2CC2(C3CCC(=C)C3C1)C)C

Origin of Product

United States

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